

The Role of GPR132 in Inflammatory Diseases: A Technical Guide

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Compound of Interest		
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Executive Summary

G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical regulator in the complex landscape of inflammatory diseases. Predominantly expressed on immune cells such as macrophages, GPR132 functions as a sensor for lipid and metabolic signals within inflamed microenvironments, including oxidized fatty acids and lactate.[1] Activation of GPR132 triggers diverse downstream signaling cascades that modulate key inflammatory processes, including immune cell migration, macrophage polarization, and the production of inflammatory mediators.[2][3][4] Its involvement has been implicated in the pathophysiology of atherosclerosis, neuropathic pain, and inflammatory bowel disease, making it an attractive therapeutic target.[5][6][7][8] This technical guide provides an in-depth overview of the core biology of GPR132, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.

Core Biology and Signaling Pathways of GPR132

GPR132 is a class A G protein-coupled receptor that was initially identified as being induced by cellular stress and DNA damage.[1] While it was once considered a proton-sensing receptor, there is considerable debate, and stronger evidence now points to its role as a receptor for specific lipid metabolites and lactate, which are often abundant in inflammatory or tumor microenvironments.[9]



Ligands and Activation

The activation of GPR132 is context-dependent, with several endogenous ligands identified:

- Oxidized Fatty Acids: 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a well-characterized agonist.[10] Elevated levels of 9-HODE at sites of inflammation can activate GPR132 on immune cells.[10]
- Lactate: In acidic tumor and inflammatory microenvironments, lactate can act as a GPR132 ligand, particularly on macrophages.[7][9] This links cellular metabolism directly to immune cell function.
- N-acyl-amides and N-acylglycines: These classes of lipids have also been identified as activators of GPR132.
- Lysophosphatidylcholine (LPC): Initially proposed as a ligand, this finding was later retracted, and some evidence suggests LPC may act as an antagonist.

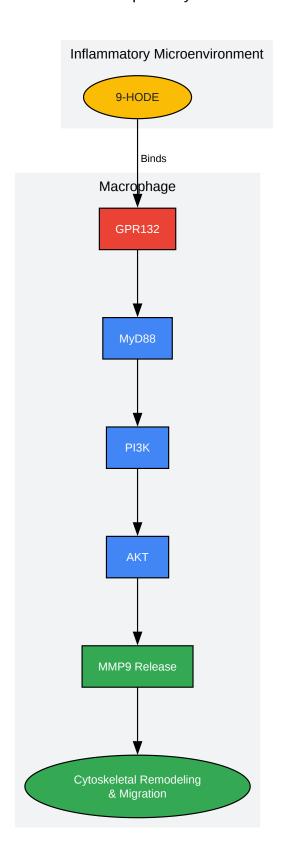
Downstream Signaling Cascades

Upon ligand binding, GPR132 couples to various G proteins, including G α q, G α s, and G α 13, to initiate downstream signaling. Key pathways include:

- Macrophage Migration and Cytoskeletal Remodeling: In response to ligands like 9-HODE,
 GPR132 can initiate a MyD88-PI3K-AKT signaling cascade.[2][6] This pathway culminates in the release of matrix metalloproteinase 9 (MMP9), which facilitates cytoskeletal remodeling and directed migration of macrophages to inflammatory sites.[6]
- Macrophage Polarization and Metabolism: Lactate-mediated activation of GPR132 is a potent driver of macrophage polarization towards an anti-inflammatory, pro-tumorigenic M2-like phenotype.[4][9] This involves the induction of M2 markers like CD206 and Arginase-1.
 [9] In diabetic atherosclerosis, lactate-GPR132 signaling activates Src kinase, leading to macrophage senescence and enhanced lipid uptake.[5][7]
- Pain Sensitization: In sensory neurons, GPR132 activation by 9-HODE can couple to Gαq, leading to Protein Kinase C (PKC) activation.[10] PKC, in turn, sensitizes the TRPV1 ion channel, a key mediator of inflammatory and neuropathic pain.[10]

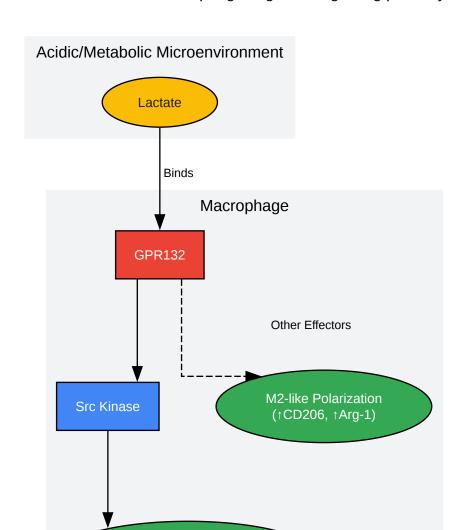


The following diagrams illustrate these critical pathways.



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GPR132-mediated macrophage migration signaling pathway.

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Macrophage Senescence & Foam Cell Formation

Lactate-GPR132 signaling in macrophage polarization and senescence.

Role in Inflammatory Disease Models

The function of GPR132 has been extensively studied using knockout mouse models in various inflammatory contexts. These studies consistently demonstrate a pro-inflammatory role for the receptor.



Atherosclerosis

In the context of atherosclerosis, GPR132 is expressed by macrophages within atherosclerotic plaques. Studies suggest that GPR132 signaling contributes to the progression of atherosclerosis.[5] Deletion of GPR132 in mouse models of diabetes and atherosclerosis markedly reduces macrophage senescence and the development of atherosclerotic plaques.[5] [7] This is driven by the lactate-GPR132-Src pathway, which promotes the formation of foam cells from macrophages.[5][7]

Neuropathic & Inflammatory Pain

GPR132 plays a significant role in pain hypersensitivity. In the spared nerve injury (SNI) model of neuropathic pain, GPR132-deficient mice show a strong reduction in mechanical hypersensitivity.[10][6] This phenotype is associated with a massive reduction of invading macrophages and neutrophils at the site of nerve injury and decreased levels of proinflammatory mediators like TNFα and IL-6.[10][6] Similarly, in the zymosan-induced model of acute inflammation, GPR132-deficient mice exhibit reduced thermal hyperalgesia, which is linked to a reduced number of pro-inflammatory M1-like macrophages in the inflamed tissue.[3]

Inflammatory Bowel Disease (IBD)

GPR132 is considered a member of the pH-sensing GPCR family, which are implicated as regulators of inflammation in IBD.[8] G2A deficiency has been shown to exacerbate intestinal inflammation in a chronic IBD mouse model, suggesting a complex, potentially protective role in this specific context that warrants further investigation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GPR132 function and pharmacology.

Table 1: Pharmacology of GPR132 Ligands



Compound	Туре	Assay Type	Potency (EC50/IC50)	Reference(s)
9-HODE	Endogenous Agonist	Inositol Phosphate Accumulation	7.5 µM	[1]
T-10418	Synthetic Agonist	Human G2A Activation	0.82 μΜ	
Commendamide	Natural Agonist	Not Specified	11.8 μΜ	
Surrogate Agonist 1	Synthetic Agonist	β-arrestin Recruitment	3.4 μΜ	[5]
GPR132 antagonist 1	Synthetic Antagonist	Not Specified	0.075 μΜ	[3]

| NOX-6-18 | Synthetic Antagonist | Not Specified | Not specified | |

Table 2: Phenotypic Data from GPR132 Knockout (KO) Mice in Inflammatory Models



Inflammatory Model	Phenotype Measured	Observation in GPR132 KO vs. Wild-Type (WT)	Quantitative Change	Reference(s)
Spared Nerve Injury (SNI)	Mechanical Hypersensitivit y	Reduced pain response	Significant increase in paw withdrawal latency from day 2 post-surgery (p < 0.05 to p < 0.001)	
Spared Nerve Injury (SNI)	Macrophage Infiltration (Sciatic Nerve)	Reduced infiltration	~12-fold lower macrophage count	
Spared Nerve Injury (SNI)	Neutrophil Infiltration (Sciatic Nerve)	Reduced infiltration	~7-fold lower neutrophil count	
Zymosan- Induced Peritonitis	M1-like Macrophage Number	Reduced number in inflamed tissue	Statistically significant reduction	[3]
Zymosan- Induced Peritonitis	Thermal Hyperalgesia	Reduced pain response	Statistically significant reduction	
Breast Cancer Model	Lactate-Induced M2 Marker (CD206)	Attenuated M2 polarization	Lactate-induced increase in CD206 protein is absent in KO macrophages	[9]

| Breast Cancer Model | Lactate Binding to GPR132 | Validation of binding | 7.1-fold enrichment of lactate in GPR132 co-immunoprecipitation from WT vs. KO macrophages | |



Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for key experiments used to elucidate the function of GPR132.

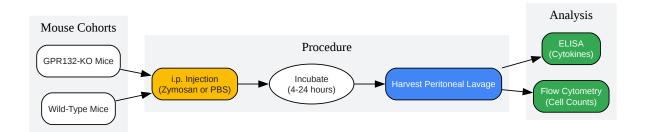
Zymosan-Induced Peritonitis in Mice

This model is used to study acute inflammation and the role of GPR132 in leukocyte recruitment and inflammatory pain.

- Objective: To induce a self-resolving acute inflammation in the peritoneal cavity to assess immune cell infiltration and inflammatory mediator production.
- Materials: Zymosan A from Saccharomyces cerevisiae, sterile Phosphate-Buffered Saline (PBS), GPR132 knockout mice and wild-type littermate controls.
- Procedure:
 - Prepare a sterile suspension of Zymosan A in PBS at a concentration of 0.1 mg/mL.
 - Inject 100 μL of the Zymosan suspension (0.1 mg/mouse) intraperitoneally (i.p.) into both wild-type and GPR132 KO mice. Control animals receive an i.p. injection of 100 μL sterile PBS.
 - At desired time points (e.g., 4, 8, 16, 24 hours post-injection), euthanize mice via an approved method.
 - Collect peritoneal exudate by lavaging the peritoneal cavity with 5 mL of cold PBS.
 - Count the total number of leukocytes in the lavage fluid using a hemocytometer.
 - Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
 - Centrifuge the lavage fluid and collect the supernatant to measure cytokine and chemokine levels (e.g., TNFα, IL-6, MCP-1) by ELISA.



Expected Outcome: GPR132 KO mice are expected to show altered leukocyte infiltration
profiles and potentially different cytokine levels compared to wild-type controls, reflecting the
receptor's role in immune cell migration.



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Experimental workflow for the Zymosan-induced peritonitis model.

Macrophage Migration (Boyden Chamber) Assay

This in vitro assay is used to quantify the chemotactic response of macrophages towards GPR132 ligands.

- Objective: To measure the directed migration of macrophages through a porous membrane in response to a chemoattractant.
- Materials: Boyden chamber apparatus (transwell inserts with 8 μm pore size), bone marrowderived macrophages (BMDMs) from WT and GPR132 KO mice, chemoattractant (e.g., 9-HODE, lactate), serum-free culture medium, crystal violet stain.
- Procedure:
 - Culture BMDMs from WT and GPR132 KO mice. Starve cells in serum-free medium for 2-4 hours before the assay.
 - $\circ~$ Add the chemoattractant (e.g., 1 μM 9-HODE) or control medium to the lower wells of the Boyden chamber.



- Resuspend starved macrophages in serum-free medium and add 1 x 10⁵ cells to the upper chamber of the transwell insert.
- Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for migration.
- After incubation, remove the transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
- Fix the migrated cells on the bottom side of the membrane with methanol and stain with
 0.5% crystal violet.
- Elute the stain with a destaining solution (e.g., 1% Triton X-100) and measure the optical density at 590 nm, or count the number of migrated cells in several fields of view under a microscope.
- Expected Outcome: WT macrophages will show significantly more migration towards the GPR132 agonist compared to the control medium. This response will be absent or greatly attenuated in GPR132 KO macrophages.

Western Blot for Macrophage Protein Expression

This technique is used to quantify changes in protein levels, such as M2 polarization markers, in response to GPR132 activation.

- Objective: To detect and quantify specific proteins in macrophage cell lysates.
- Materials: BMDMs, GPR132 ligand (e.g., lactate), lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), SDS-PAGE gels (e.g., 4% stacking, 12% running), nitrocellulose membrane, primary antibodies (e.g., anti-CD206, anti-GPR132, anti-Actin), HRP-conjugated secondary antibody, chemiluminescence substrate.
- Procedure:
 - Treat BMDMs with the stimulus (e.g., 5 mM lactate) for a specified time (e.g., 24 hours).
 - Lyse the cells on ice and quantify total protein concentration using a Bradford or BCA assay.



- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody (e.g., anti-CD206, 1:1000 dilution)
 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply a chemiluminescence substrate.
- Detect the signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
- Expected Outcome: Treatment of WT macrophages with lactate is expected to increase the
 expression of M2 markers like CD206, an effect that would be diminished in GPR132 KO
 macrophages.[9]

Quantitative Real-Time PCR (RT-qPCR)

This method is used to measure changes in gene expression of GPR132 and inflammatory markers.

- Objective: To quantify the relative mRNA levels of target genes in macrophages.
- Materials: Macrophages, RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix, qPCR instrument, gene-specific primers.
- Representative Mouse Primer Sequences:
 - Gpr132: (Forward/Reverse primers to be designed based on validated sequences, e.g., from PrimerBank or literature). A representative design approach targets exon-exon junctions to avoid genomic DNA amplification.



- Tnfa (TNFα): F: 5'-TCC CAG GTT CTC TTC AAG GGA-3'; R: 5'-GGT GAG GAG CAC GTA GTC GG-3'
- II6 (IL-6): F: 5'-CAC AAG TCG GAG GCT TAA T-3'; R: 5'-GTG CAT CAT CGT TCG TCA TAC-3'
- L19 (Housekeeping): (Sequences for a stable housekeeping gene are required for normalization).

Procedure:

- Treat macrophages as required for the experiment.
- Extract total RNA from cells using a commercial kit, ensuring high purity.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Set up the qPCR reaction in triplicate for each sample and primer pair using SYBR Green Master Mix.
- Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- \circ Analyze the results using the $\Delta\Delta$ Ct method, normalizing the expression of target genes to a stable housekeeping gene.
- Expected Outcome: This will reveal up- or down-regulation of genes like Tnfa or II6 in response to inflammatory stimuli and how this is affected by the presence or absence of GPR132.

Conclusion and Future Directions

GPR132 is a pivotal receptor that integrates metabolic and lipid signals to modulate immune cell function in inflammatory diseases. Its role in driving macrophage migration, polarization, and senescence positions it as a key player in the pathophysiology of chronic inflammatory conditions like atherosclerosis and neuropathic pain. The availability of knockout models and selective pharmacological tools provides a robust platform for further investigation.



Future research should focus on:

- Developing selective antagonists: The identification of potent and selective GPR132 antagonists is a key step toward therapeutic intervention.[3]
- Elucidating tissue-specific roles: The function of GPR132 may vary between different inflammatory contexts, as suggested by preliminary data in IBD.[8]
- Translational studies: Correlating GPR132 expression and pathway activation with disease severity and patient outcomes in human inflammatory diseases will be crucial for clinical validation.

By continuing to unravel the complexities of GPR132 signaling, the scientific community can pave the way for novel therapeutic strategies targeting chronic inflammation.

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